

# Modafiendz (C<sub>16</sub>H<sub>15</sub>F<sub>2</sub>NO<sub>2</sub>S): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Modafiendz |           |
| Cat. No.:            | B593385    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding the compound known as **Modafiendz**. It is intended for research and informational purposes only. **Modafiendz** is a research chemical and has not been approved for human consumption.

### Introduction

Modafiendz, also known by its systematic IUPAC name 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-N-methylacetamide, is a synthetic molecule structurally related to the wakefulness-promoting agent modafinil.[1][2] With the molecular formula C<sub>16</sub>H<sub>15</sub>F<sub>2</sub>NO<sub>2</sub>S and a molar mass of 323.36 g·mol<sup>-1</sup>, Modafiendz is the bis-fluoro and N-methylated derivative of modafinil.[1] It is also recognized as N-methyl-4,4-difluoromodafinil.[1][2][3] While never commercially marketed for medical use, Modafiendz has appeared on the online market as a nootropic, or cognitive enhancer.[1] This has led to interest within the research community regarding its pharmacological profile and potential mechanisms of action.

This technical guide aims to consolidate the existing, albeit limited, information on **Modafiendz**, and to provide a framework for its scientific investigation by drawing parallels with its parent compound, modafinil, and other analogues.

## **Chemical and Physical Properties**



A summary of the key chemical and physical properties of **Modafiendz** is presented in Table 1. This information is crucial for its synthesis, purification, and analytical characterization.

| Property          | Value                                                                                                                                            | Source       |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula | C16H15F2NO2S                                                                                                                                     | [1][3][4][5] |
| Molar Mass        | 323.36 g·mol <sup>-1</sup>                                                                                                                       | [1][5]       |
| IUPAC Name        | 2-[bis(4-<br>fluorophenyl)methylsulfinyl]-N-<br>methylacetamide                                                                                  | [1][5]       |
| CAS Number        | 1613222-54-0                                                                                                                                     | [1][3][4][5] |
| Synonyms          | N-methyl-4,4-difluoromodafinil,<br>Methyldifluoromodafinil, N-<br>Methylbisfluoromodafinil,<br>Bisfluoro-N-methylmodafinil,<br>Methylflmodafinil | [1][2]       |
| Appearance        | Neat solid (predicted)                                                                                                                           | [3][6]       |
| SMILES            | CNC(=O)CS(=O)C(C1=CC=C(<br>C=C1)F)C2=CC=C(C=C2)F                                                                                                 | [1]          |
| InChl             | InChI=1S/C16H15F2NO2S/c1-<br>19-15(20)10-22(21)16(11-2-6-<br>13(17)7-3-11)12-4-8-14(18)9-<br>5-12/h2-9,16H,10H2,1H3,<br>(H,19,20)                | [1][3][5]    |

## **Proposed Synthesis**

While a specific, detailed experimental protocol for the synthesis of **Modafiendz** is not readily available in published literature, a plausible synthetic route can be inferred from the established synthesis of modafinil and its analogues.[7][8][9] The proposed pathway involves a multi-step process, likely commencing with the preparation of a key intermediate, 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid, followed by amidation and oxidation.



A generalized experimental protocol based on the synthesis of similar modafinil analogues is outlined below. Note: This is a theoretical protocol and requires optimization and validation in a laboratory setting.

# **Experimental Protocol: Proposed Synthesis of Modafiendz**

Step 1: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid

- To a solution of 4,4'-difluorobenzhydrol in a suitable solvent (e.g., trifluoroacetic acid), add an equimolar amount of thioglycolic acid.
- Stir the reaction mixture at room temperature for several hours.
- Remove the solvent under reduced pressure.
- Precipitate the crude product by adding water.
- Collect the solid by filtration, wash with a non-polar solvent (e.g., n-hexane), and dry to yield the desired thioacetic acid intermediate.

#### Step 2: Amidation with Methylamine

- Dissolve the 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an appropriate aprotic solvent (e.g., dimethylformamide).
- Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like N-hydroxybenzotriazole (HOBt).
- Add a solution of methylamine to the reaction mixture.
- Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
- Extract the product with an organic solvent and wash with brine.
- Dry the organic layer and concentrate under reduced pressure to obtain the crude N-methyl amide intermediate.



### Step 3: Oxidation to Modafiendz

- Dissolve the N-methyl amide intermediate in a suitable solvent (e.g., acetic acid).
- Add an oxidizing agent, such as hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), to the solution.
- Heat the reaction mixture gently (e.g., to 40°C) and stir for several hours.
- Monitor the reaction for the formation of the sulfoxide.
- Upon completion, guench the reaction and extract the product.
- Purify the crude Modafiendz using column chromatography or recrystallization to obtain the final product.

Characterization: The identity and purity of the synthesized **Modafiendz** should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

# Pharmacological Profile Mechanism of Action

The primary mechanism of action for modafinil and its analogues is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[1][10] It is hypothesized that **Modafiendz** shares this mechanism. By blocking the reuptake of dopamine from the synaptic cleft, **Modafiendz** is expected to enhance dopaminergic neurotransmission.

The proposed signaling pathway is illustrated in the diagram below:





Click to download full resolution via product page

Caption: Proposed mechanism of action of **Modafiendz** at the dopaminergic synapse.

## **Quantitative Pharmacological Data (Comparative)**

Specific quantitative data for **Modafiendz**'s binding affinity to the dopamine transporter (DAT) is not available in the public domain. However, data for modafinil provides a valuable reference point. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC<sub>50</sub>) are key parameters used to quantify the binding affinity and functional potency of a compound at a specific target.



| Compound    | Target                           | Parameter | Value                 | Source |
|-------------|----------------------------------|-----------|-----------------------|--------|
| Modafinil   | Dopamine<br>Transporter<br>(DAT) | IC50      | 3 μΜ                  | [3][6] |
| Modafinil   | Dopamine<br>Transporter<br>(DAT) | Ki        | 2 μΜ                  | [3][6] |
| R-Modafinil | Dopamine<br>Transporter<br>(DAT) | Ki        | ~3.1 µM               | [11]   |
| Modafiendz  | Dopamine<br>Transporter<br>(DAT) | IC50 / Ki | Data not<br>available |        |

# Experimental Protocol: Dopamine Transporter Binding Assay

To determine the binding affinity of **Modafiendz** for the dopamine transporter, a competitive radioligand binding assay would be employed. A detailed, generalized protocol is provided below.

- Preparation of Synaptosomal Membranes:
  - Homogenize rat striatal tissue in an ice-cold buffer.
  - Centrifuge the homogenate to pellet the synaptosomal membranes.
  - Wash the pellet and resuspend it in the assay buffer.
  - Determine the protein concentration of the membrane preparation.
- Binding Assay:
  - In a 96-well plate, add a known concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).



- Add varying concentrations of the unlabeled test compound (Modafiendz).
- For determining non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine).
- Add the prepared synaptosomal membranes to initiate the binding reaction.
- Incubate the plate at a controlled temperature (e.g., 4°C).
- Termination and Detection:
  - Terminate the binding by rapid filtration through glass fiber filters.
  - Wash the filters to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the Modafiendz concentration.
  - Determine the IC50 value using non-linear regression analysis.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

### **Pharmacokinetics (Predicted)**

There is no published pharmacokinetic data for **Modafiendz**. However, the pharmacokinetic profile of modafinil can serve as a predictive model.



| Parameter    | Modafinil                                                                        | Modafiendz                                                                                                                                       |
|--------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| Absorption   | Well absorbed orally, peak plasma concentrations in 2-4 hours.                   | Predicted to be orally bioavailable.                                                                                                             |
| Distribution | Volume of distribution ~0.9<br>L/kg. ~60% bound to plasma<br>proteins.           | Data not available.                                                                                                                              |
| Metabolism   | Primarily hepatic, via amide hydrolysis and CYP450 enzymes (mainly CYP3A4). [12] | Predicted to undergo hepatic metabolism. The N-methyl and difluoro substitutions may alter the metabolic pathway and rate compared to modafinil. |
| Excretion    | Primarily renal, with less than<br>10% excreted as unchanged<br>drug.[12]        | Predicted to be renally excreted after metabolism.                                                                                               |
| Half-life    | ~12-15 hours.[12]                                                                | Data not available.                                                                                                                              |

## **Experimental Workflow: In Vivo Microdialysis**

To assess the effect of **Modafiendz** on extracellular dopamine levels in the brain, in vivo microdialysis in a relevant animal model (e.g., rat) would be the standard experimental approach.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.

### **Conclusion and Future Directions**

**Modafiendz** (C<sub>16</sub>H<sub>15</sub>F<sub>2</sub>NO<sub>2</sub>S) is a research chemical with a structural similarity to modafinil, suggesting a potential role as a dopamine reuptake inhibitor and a wakefulness-promoting agent. While publicly available data is scarce, this whitepaper provides a comprehensive



overview based on related compounds and outlines the necessary experimental protocols for its thorough scientific investigation.

#### Future research should focus on:

- Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and full analytical characterization.
- In Vitro Pharmacology: Determination of binding affinities and functional potencies at the dopamine, norepinephrine, and serotonin transporters.
- In Vivo Pharmacokinetics and Pharmacodynamics: Comprehensive studies to understand the absorption, distribution, metabolism, excretion, and dose-dependent effects on neurotransmitter levels and behavior in animal models.
- Toxicology: Assessment of the acute and chronic toxicity of Modafiendz.

A complete understanding of the pharmacological and toxicological profile of **Modafiendz** is essential before any further conclusions about its potential effects can be drawn.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pharmacokinetic and pharmacodynamic of the cognitive enhancer modafinil: Relevant clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modafiendz Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]







- 7. Synthesis and psychobiological evaluation of modafinil analogs in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and psychobiological evaluation of modafinil analogs in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurobiology of modafinil as an enhancer of cognitive performance and a potential treatment for substance use disorders PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetic profile of modafinil PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Modafiendz (C16H15F2NO2S): A Technical Whitepaper].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593385#modafiendz-molecular-formula-c16h15f2no2s]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com